![molecular formula C19H21N5 B13829443 N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-amine](/img/structure/B13829443.png)
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-amine is a compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry for their therapeutic potential .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-amine typically involves the condensation of 1-methyl-1H-benzimidazole with appropriate alkylating agents under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like halides, amines; reactions often conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
科学的研究の応用
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
1-methyl-1H-benzimidazole: A methylated derivative with similar properties.
1-(propan-2-yl)-1H-benzimidazole: An isopropyl-substituted analog.
Uniqueness
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C19H21N5 |
|---|---|
分子量 |
319.4 g/mol |
IUPAC名 |
N-[(1-methylbenzimidazol-2-yl)methyl]-1-propan-2-ylbenzimidazol-5-amine |
InChI |
InChI=1S/C19H21N5/c1-13(2)24-12-21-16-10-14(8-9-18(16)24)20-11-19-22-15-6-4-5-7-17(15)23(19)3/h4-10,12-13,20H,11H2,1-3H3 |
InChIキー |
DOSQEJNUTUMEIL-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C=NC2=C1C=CC(=C2)NCC3=NC4=CC=CC=C4N3C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


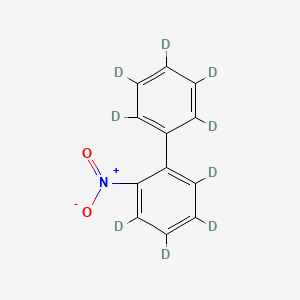
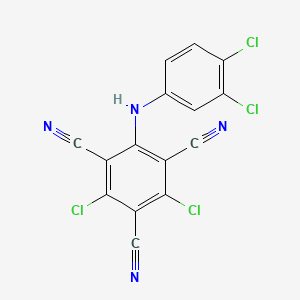
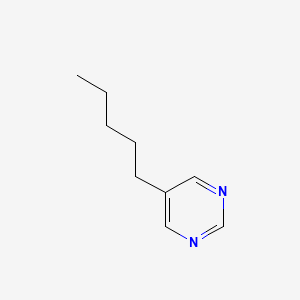


![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}benzohydrazide](/img/structure/B13829402.png)
![(2R)-3-cyclopentyl-N-(5-methoxy[1,3]thiazolo[5,4-b]pyridin-2-yl)-2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide](/img/structure/B13829432.png)
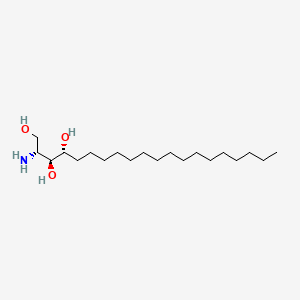
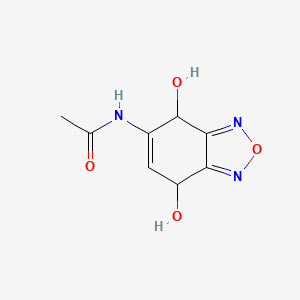
![(3R)-3,5-dihydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-f]chromen-10-one](/img/structure/B13829451.png)
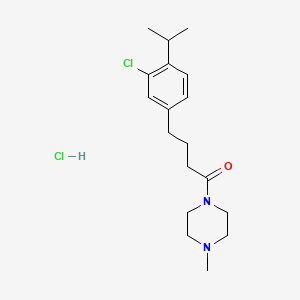
![5-[benzyl(methyl)amino]-3,4-bis(trimethylsilyl)-3H-furan-2-one](/img/structure/B13829457.png)
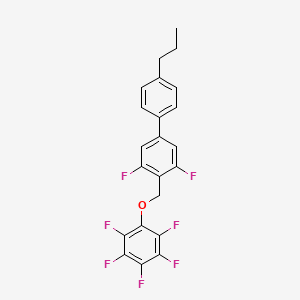
![(2R,4S)-3-oxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B13829467.png)
